molecular formula C24H18F2N4O2S B2469139 3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide CAS No. 1115565-45-1

3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide

Katalognummer: B2469139
CAS-Nummer: 1115565-45-1
Molekulargewicht: 464.49
InChI-Schlüssel: QMAUTUSVGHVSHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a combination of imidazole, phenyl, and benzamide groups, along with difluorophenyl and carbamoyl functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide typically involves multiple steps, each requiring specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Imidazole Core: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol group reacts with an appropriate electrophile.

    Attachment of the Difluorophenyl Carbamoyl Group: This step involves the reaction of 2,5-difluoroaniline with a suitable carbamoylating agent, such as phosgene or carbonyldiimidazole.

    Coupling with Benzamide: The final step involves coupling the synthesized intermediate with N-phenylbenzamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the benzamide moiety can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens, sulfuric acid

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro, halo, and sulfonyl derivatives

Wissenschaftliche Forschungsanwendungen

3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition. The molecular targets and pathways involved depend on the specific biological context and the nature of the enzyme or receptor being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-N-{[(3,4-difluorophenyl)carbamoyl]methyl}acetamide
  • 3,5-dichlorophenyl N-(2,5-difluorophenyl)carbamate
  • 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole

Uniqueness

3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

The compound 3-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-phenylbenzamide , also referred to by its ChemDiv ID F984-0845, is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H20F2N4O3S , with a molecular weight of 482.51 g/mol . The structure includes an imidazole ring and a phenyl group, which are common motifs in biologically active compounds. The compound's partition coefficient (logP) is 4.127 , indicating moderate lipophilicity, which is often favorable for membrane permeability in drug candidates.

Anticancer Activity

Recent studies have included this compound in various screening libraries aimed at identifying anticancer agents. It has been included in an Anticancer Library containing over 62,698 compounds , suggesting promising preliminary data regarding its efficacy against cancer cell lines.

  • Mechanism of Action :
    • The imidazole moiety is known for its role in modulating various biological pathways, including those involved in cell proliferation and apoptosis. Compounds with similar structures have shown effectiveness in inhibiting cancer cell growth through multiple mechanisms such as inducing cell cycle arrest and promoting apoptosis.
  • Cell Line Studies :
    • Preliminary data indicate that F984-0845 exhibits moderate cytotoxicity against several cancer cell lines (e.g., TK-10 and HT-29) at micromolar concentrations. The exact IC50 values remain to be fully characterized but suggest that further optimization could enhance its potency.

Other Biological Activities

While the primary focus has been on anticancer properties, the compound's inclusion in libraries targeting ion channels and the nervous system indicates potential neuroprotective or neuromodulatory effects. This aligns with findings from similar imidazole derivatives that have shown activity against neurological disorders.

Case Studies and Research Findings

Research has demonstrated that modifications to the imidazole structure can significantly alter biological activity. For instance:

  • A study on related imidazole derivatives revealed that specific substitutions could enhance selectivity for cancer cell lines while reducing toxicity to normal cells.
  • Another investigation highlighted the importance of the carbamoyl group in modulating the pharmacokinetic properties of similar compounds, emphasizing the need for careful design in drug development.

Data Summary Table

PropertyValue
Molecular FormulaC24H20F2N4O3S
Molecular Weight482.51 g/mol
LogP4.127
Inclusion in LibrariesAnticancer, Ion Channels
Notable ActivitiesModerate cytotoxicity

Eigenschaften

IUPAC Name

3-[2-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N4O2S/c25-17-9-10-20(26)21(14-17)29-22(31)15-33-24-27-11-12-30(24)19-8-4-5-16(13-19)23(32)28-18-6-2-1-3-7-18/h1-14H,15H2,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAUTUSVGHVSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.